![molecular formula C11H15ClOS B14300437 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene CAS No. 120814-15-5](/img/structure/B14300437.png)
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 2-chloro-2-methoxypropylsulfanyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Formation of the 2-chloro-2-methoxypropyl group: This can be achieved by reacting 2-methylpropan-2-ol with thionyl chloride to form 2-chloro-2-methylpropane, followed by methoxylation using methanol in the presence of a strong acid catalyst.
Attachment to the benzene ring: The 2-chloro-2-methoxypropyl group is then attached to the benzene ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The 2-chloro-2-methoxypropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or oleum.
Major Products
Halogenated Derivatives: Formed by halogenation reactions.
Nitro Derivatives: Formed by nitration reactions.
Sulfonated Derivatives: Formed by sulfonation reactions.
科学研究应用
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Uniqueness
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
120814-15-5 |
|---|---|
分子式 |
C11H15ClOS |
分子量 |
230.75 g/mol |
IUPAC 名称 |
1-(2-chloro-2-methoxypropyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-9-4-6-10(7-5-9)14-8-11(2,12)13-3/h4-7H,8H2,1-3H3 |
InChI 键 |
FANVVUBGSCQDMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC(C)(OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
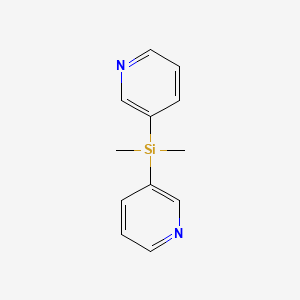
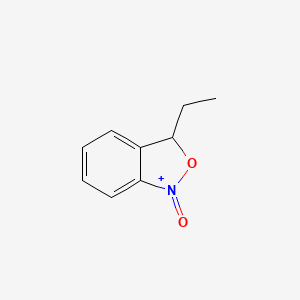
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
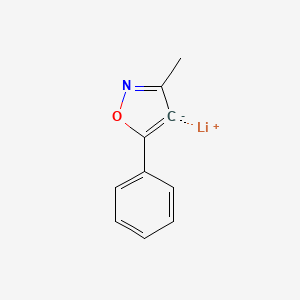
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
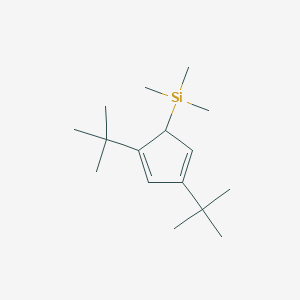
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
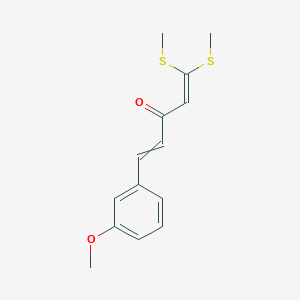
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)
